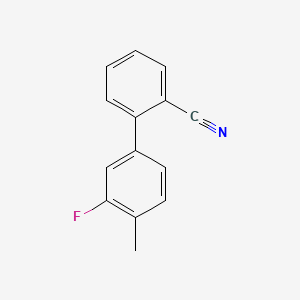

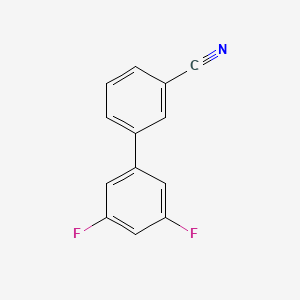

2-(3-Fluoro-4-methylphenyl)benzonitrile

説明

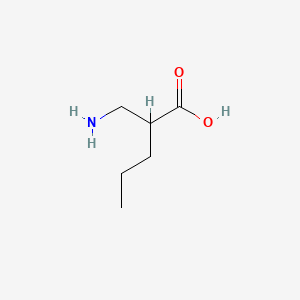

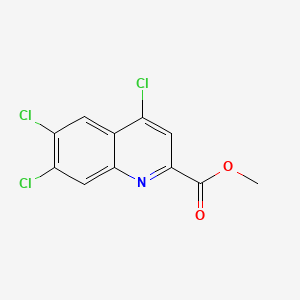

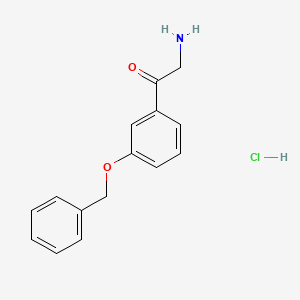

“2-(3-Fluoro-4-methylphenyl)benzonitrile” is a chemical compound with the CAS Number: 136042-62-1 . It has a molecular weight of 211.24 and its linear formula is C14H10FN . It is also known as 2-Fluoro-4-(3-methylphenyl)benzonitrile .

Molecular Structure Analysis

The molecular structure of “2-(3-Fluoro-4-methylphenyl)benzonitrile” can be represented by the InChI code: 1S/C14H10FN/c1-10-6-7-11(8-14(10)15)13-5-3-2-4-12(13)9-16/h2-8H,1H3 . This indicates the presence of a fluorine atom and a methyl group attached to the phenyl ring.科学的研究の応用

Synthesis Processes

- Synthesis of Fluorinated Benzothiazoles : One study described synthetic routes to mono- and difluorinated 2-(4-amino-3-substituted-phenyl)benzothiazoles, highlighting their potent cytotoxicity in vitro in certain human breast cell lines. These compounds show selective antitumor properties and are being considered for pharmaceutical development (Hutchinson et al., 2001).

- Cathodic Synthesis of Dicyanodiphenyl Diselenide : Another research focused on the cathodic reduction of phenylselenobenzonitrile, leading to the synthesis of various dicyanodiphenyl diselenides. These compounds have potential applications in organic synthesis and materials science (Degrand et al., 1988).

Pharmacological Applications

- Antagonists for Metabotropic Glutamate Receptors : A study synthesized and tested compounds such as 3-fluoro-5-(5-pyridin-2-yl-2H-tetrazol-2-yl)benzonitrile, which acted as potent and selective antagonists for metabotropic glutamate subtype 5 receptors. These compounds have potential applications in neurology and psychiatry (Tehrani et al., 2005).

Material Science

- Liquid-Crystal Transition Temperatures : Research into laterally fluoro-substituted benzonitriles, including 2-(3-Fluoro-4-methylphenyl)benzonitrile, has explored their synthesis and liquid-crystal transition temperatures. These compounds are important in the development of advanced liquid-crystal displays (Kelly & Schad, 1985).

Safety and Hazards

The safety data sheet for “2-(3-Fluoro-4-methylphenyl)benzonitrile” indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is classified as having acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

特性

IUPAC Name |

2-(3-fluoro-4-methylphenyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10FN/c1-10-6-7-11(8-14(10)15)13-5-3-2-4-12(13)9-16/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOJOHIJJQKQFGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CC=CC=C2C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40709969 | |

| Record name | 3'-Fluoro-4'-methyl[1,1'-biphenyl]-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40709969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

136042-62-1 | |

| Record name | 3'-Fluoro-4'-methyl[1,1'-biphenyl]-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40709969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

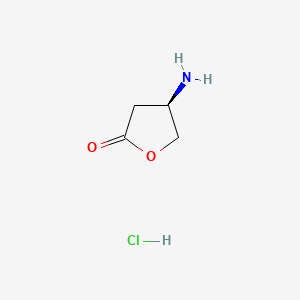

![2-methylhexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B595538.png)

![2,7-Di-tert-butyl-1,2,3,6,7,8-hexahydropyrrolo[3,4-e]isoindole](/img/structure/B595547.png)